molecular formula C40H77NNaO10P B12316539 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)

1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)

Cat. No.: B12316539
M. Wt: 786.0 g/mol
InChI Key: HNPCQASYRKKJRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with proteins and other lipids within the membrane, affecting various cellular processes such as apoptosis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diheptadecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. These properties make it particularly useful in studies involving membrane fluidity and lipid-protein interactions .

Properties

Molecular Formula

C40H77NNaO10P

Molecular Weight

786.0 g/mol

IUPAC Name

sodium;2-azaniumyl-3-[2,3-di(heptadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C40H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1

InChI Key

HNPCQASYRKKJRQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

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